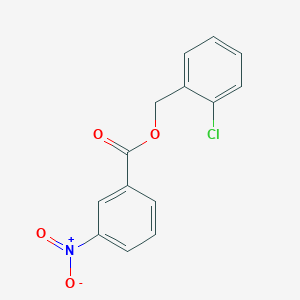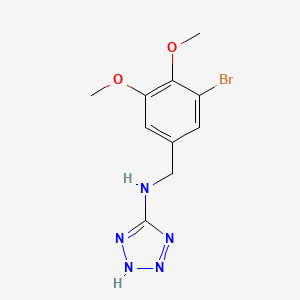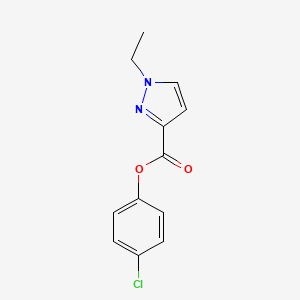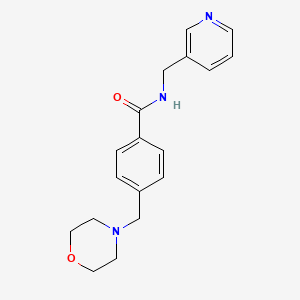
2-chlorobenzyl 3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chlorobenzyl 3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzyl group substituted with a chlorine atom at the second position and a benzoate group substituted with a nitro group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobenzyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 2-chlorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-chlorobenzyl 3-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzyl alcohol and 3-nitrobenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-hydroxybenzyl 3-nitrobenzoate, 2-aminobenzyl 3-nitrobenzoate, or 2-thiobenzyl 3-nitrobenzoate.
Reduction: 2-chlorobenzyl 3-aminobenzoate.
Hydrolysis: 2-chlorobenzyl alcohol and 3-nitrobenzoic acid.
Applications De Recherche Scientifique
2-chlorobenzyl 3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Its derivatives may be used in the development of new materials with specific properties.
Pharmaceutical Research: It can serve as a precursor for the synthesis of biologically active compounds.
Chemical Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2-chlorobenzyl 3-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chlorobenzyl 4-nitrobenzoate: Similar structure but with the nitro group at the fourth position.
2-bromobenzyl 3-nitrobenzoate: Similar structure but with a bromine atom instead of chlorine.
2-chlorobenzyl 3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-chlorobenzyl 3-nitrobenzoate is unique due to the specific positioning of the chlorine and nitro groups, which can influence its reactivity and the types of reactions it undergoes
Propriétés
IUPAC Name |
(2-chlorophenyl)methyl 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-13-7-2-1-4-11(13)9-20-14(17)10-5-3-6-12(8-10)16(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEVTPVASYUXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-thienylmethyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5829954.png)
![Methyl 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B5829980.png)
![N-[(E)-1-(4-methoxy-3-nitrophenyl)ethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B5829987.png)

![N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5829998.png)
![2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5830001.png)

![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,3-DIMETHYLPHENOXY)ACETATE](/img/structure/B5830018.png)
![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5830037.png)
![[(Z)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 5-chloro-2-methoxybenzoate](/img/structure/B5830044.png)


![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5830069.png)
